Naptalam

Catalog No.
S536690
CAS No.
132-66-1
M.F
C18H13NO3
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naptalam

CAS Number

132-66-1

Product Name

Naptalam

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)benzoic acid

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22)

InChI Key

JXTHEWSKYLZVJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Solubility

INSOL IN HEXANE, XYLENE, BENZENE; PPM @ 25 °C: ACETONE 5,000; ISOPROPANOL 2,100; CARBON TETRACHLORIDE 100; WATER 200; DIMETHYLFORMAMIDE 39,400; DIMETHYL SULFOXIDE 43,100; METHYLETHYL KETONE 3,700
SLIGHTLY SOL IN ETHANOL
INSOL IN SOLVENT NAPHTHA
Sol in alkaline soln, but decomp above pH 9.5

Synonyms

1-N-naphthylphtalamic acid, alpha-naphthylphthalamic acid, alpha-naphthylphthalamic acid, monopotassium salt, alpha-naphthylphthalamic acid, sodium salt, N-(1-naphthyl)phthalamic acid, N-1-naphthylphthalamic acid, N-naphthylphthalamic acid, naphthylphthalamic acid, naptalam

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Herbicidal Properties

  • Mode of action: Research suggests that naptalam disrupts plant cell division by interfering with microtubule assembly and function Source: [Naptalam as a Safener against Chloramben in Cucumber (Cucumis sativus): ].
  • Selectivity: Studies have investigated the selective herbicidal properties of naptalam, exploring its effectiveness against specific weed species while minimizing harm to desired crops Source: [Naptalam as a Safener against Chloramben in Cucumber (Cucumis sativus): ].
  • Safeners and synergy: Research has explored the use of naptalam as a safener to mitigate the phytotoxic effects of other herbicides on specific crops Source: [Naptalam as a Safener against Chloramben in Cucumber (Cucumis sativus): ].

Environmental Fate and Impact

  • Persistence and degradation: Studies have investigated the persistence of naptalam in soil and water, examining its breakdown by microorganisms and other environmental processes Source: [US EPA-Pesticides; Naptalam, sodium salt/Naptalam: )].
  • Environmental impact: Research has assessed the potential impact of naptalam on non-target organisms, including soil microbial communities and aquatic life Source: [US EPA-Pesticides; Naptalam, sodium salt/Naptalam: )].

It is important to note that:

  • The use of naptalam is currently restricted or banned in many countries due to concerns about its environmental and safety profile.
  • It is crucial to consult with relevant regulatory agencies and scientific experts before conducting any research involving naptalam, adhering to strict safety protocols and best practices.

Naptalam is a chemical compound classified as a dicarboxylic acid monoamide, with the molecular formula C18H13NO3C_{18}H_{13}NO_3. It is formed through the reaction of one equivalent of 1-naphthylamine with phthalic anhydride. Naptalam appears as a white to light tan crystalline solid and is primarily used in agricultural applications, particularly as an herbicide. Its structure features a naphthalene ring, which contributes to its biological activity and interaction with plant growth regulators .

Naptalam acts as an auxin inhibitor. Auxin is a plant hormone that regulates various growth processes like cell elongation, root development, and apical dominance (the phenomenon where the main stem suppresses the growth of lateral buds) []. Naptalam's structure mimics natural auxin molecules, allowing it to bind to auxin receptor sites on plant cells. However, unlike auxin, Naptalam cannot activate the downstream signaling pathways required for growth promotion. This competitive binding disrupts auxin-mediated processes, ultimately leading to abnormal plant development and herbicidal effects [].

  • Toxicity: Naptalam is considered moderately toxic. Studies have shown harmful effects on animals upon ingestion or skin contact [].
  • Flammability: Limited data available on flammability. However, as an organic compound, Naptalam is likely combustible.
  • Reactivity: Can react with strong acids or bases, potentially leading to decomposition.

Please Note:

  • Due to the limited commercial use of Naptalam, detailed scientific research on its properties and safety is not as extensive as with some other herbicides.
, particularly hydrolysis, where it can break down into its constituent parts. The hydrolysis of naptalam is acid-catalyzed and occurs more rapidly at lower pH levels. The primary products of this reaction include 1-naphthylamine and phthalic acid . Additionally, naptalam can participate in electrophilic aromatic substitution reactions due to the presence of its aromatic system, although specific reactions involving naptalam itself are less commonly documented compared to its precursor compounds.

Naptalam exhibits significant biological activity as an auxin inhibitor, affecting plant growth by inhibiting the action of the polar auxin indole-3-acetic acid in maize. This property makes it useful in agricultural settings for controlling unwanted plant growth . Its mode of action involves interference with auxin transport processes, which are crucial for cell elongation and differentiation in plants.

The synthesis of naptalam typically involves the following steps:

  • Formation of 1-Naphthylamine: This can be achieved through various methods, including the reduction of naphthalene derivatives.
  • Reaction with Phthalic Anhydride: The 1-naphthylamine is then reacted with phthalic anhydride under controlled conditions to yield naptalam.

The reaction can be summarized as follows:

1 Naphthylamine+Phthalic AnhydrideNaptalam\text{1 Naphthylamine}+\text{Phthalic Anhydride}\rightarrow \text{Naptalam}

This process is generally performed under mild conditions to avoid degradation of sensitive functional groups.

Naptalam is primarily used as a herbicide in agriculture. Its ability to inhibit auxin activity allows it to effectively control certain weeds without affecting the crop plants that do not rely on auxin for growth. It has been employed in various cereal crops and is recognized for its selective action against specific weed species .

Naptalam shares structural similarities with several other compounds, particularly those derived from naphthalene and phthalic acid derivatives. Here are some comparable compounds:

CompoundStructure TypeUnique Features
1-NaphthylamineAminePrecursor to naptalam; more reactive in electrophilic reactions.
Phthalic AnhydrideAnhydrideReacts with amines to form amides like naptalam.
N-(1-Naphthyl)phthalimideAmideA degradation product of naptalam; exhibits different biological properties.
Indole-3-acetic acidAuxinNatural plant hormone affected by naptalam's action.

Naptalam's uniqueness lies in its specific function as an auxin inhibitor while being derived from both naphthalene and phthalic acid components. This combination provides it with distinctive properties that are not found in simpler derivatives or other herbicides.

Historical Synthesis Routes

The synthesis of naptalam (N-1-naphthylphthalamic acid) was first established through classical organic chemistry approaches that remain foundational to modern production methods [1]. The primary synthetic route involves the condensation reaction between phthalic anhydride and 1-naphthylamine, a methodology that has been refined but not fundamentally altered since its initial development [1] [2].

The historical synthesis approach follows a nucleophilic addition-elimination mechanism where the amino group of 1-naphthylamine attacks the electrophilic carbonyl carbon of phthalic anhydride [1] [16]. This reaction proceeds through the formation of an intermediate amic acid, which subsequently undergoes cyclization and ring-opening to yield the final phthalamic acid product [12]. The stoichiometry requires equimolar amounts of both starting materials to achieve optimal yields [1] [2].

Early synthesis protocols established that the reaction proceeds most efficiently under controlled temperature conditions, typically ranging from 60 to 100 degrees Celsius [22]. The selection of appropriate solvents proved crucial for reaction success, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrating superior performance compared to protic alternatives [22] [12].

Research has demonstrated that the formation of naptalam occurs through a dicarboxylic acid monoamide structure, resulting from the addition of one equivalent of 1-naphthylamine to phthalic anhydride [1]. This fundamental understanding has guided subsequent optimization efforts and industrial scale-up procedures.

Table 1: Historical Synthesis Conditions and Parameters

ParameterCondition/ValueOptimization Notes
Starting MaterialsPhthalic anhydride + 1-naphthylamineBoth materials require high purity
Molar Ratio1:1 stoichiometryEquimolar amounts essential
Temperature Range60-100°CHigher temperatures increase side reactions
Reaction Time2-24 hoursTemperature dependent
Solvent SystemPolar aprotic (dimethylformamide, dimethyl sulfoxide)Critical for reaction efficiency
Typical Yield70-95%Depends on reaction conditions

Industrial-Scale Production Techniques

Industrial production of naptalam employs batch reactor systems designed to accommodate the specific requirements of the condensation reaction while maintaining product quality and economic efficiency [18] [27]. The scale-up from laboratory to industrial production requires careful consideration of heat transfer, mass transfer, and reaction kinetics to ensure consistent product formation [14].

Modern industrial facilities typically utilize jacketed batch reactors with capacities ranging from 100 to 1000 kilograms per batch [27]. These reactors incorporate precise temperature control systems capable of maintaining reaction temperatures within ±2 degrees Celsius to prevent unwanted side reactions and ensure optimal yield [18] [27]. The exothermic nature of the condensation reaction necessitates efficient heat removal through external cooling systems [18].

The industrial process begins with the careful charging of high-purity starting materials into the reactor vessel [27]. Phthalic anhydride, typically maintained at temperatures above its melting point of 131 degrees Celsius for handling purposes, is introduced first, followed by controlled addition of 1-naphthylamine [16] [18]. The reaction mixture is maintained under an inert atmosphere to prevent oxidative degradation of sensitive components [27].

Temperature control during industrial synthesis represents a critical process parameter [18]. The reaction is typically initiated at 80 degrees Celsius, which provides an optimal balance between reaction rate and selectivity [22]. Higher temperatures, while increasing reaction rates, can lead to increased formation of unwanted byproducts and thermal degradation of the desired product [19] [22].

Solvent selection for industrial production considers both technical performance and economic factors [27]. While dimethylformamide provides excellent reaction conditions, industrial facilities often evaluate dimethyl sulfoxide as an alternative due to its lower toxicity profile and similar physical properties [22]. Solvent recovery systems are integrated into industrial processes to achieve greater than 90% solvent recycle rates, reducing both costs and environmental impact [27].

Table 2: Industrial Production Parameters and Specifications

Production AspectIndustrial StandardQuality Considerations
Reactor TypeBatch reactors with heating/coolingMaterial compatibility essential
Batch Size100-1000 kgHeat transfer optimization required
Temperature Control±2°C precisionPrevents side reactions
PressureAtmosphericInert atmosphere optional
Reaction Time4-8 hours typicalScale and temperature dependent
Product Purity>98%High-performance liquid chromatography analysis
Solvent Recovery>90% efficiencyEnvironmental and economic benefits

Product recovery in industrial operations involves controlled crystallization followed by filtration and washing steps [27]. The crystallization process is carefully managed to optimize crystal size distribution, which affects both filtration efficiency and final product handling characteristics . Multiple recrystallization steps may be employed to achieve the required purity specifications for commercial applications [28].

Quality control in industrial production relies on comprehensive analytical testing including high-performance liquid chromatography for purity determination and spectroscopic methods for structural confirmation [27] [28]. The final product must meet specifications of greater than 98% purity for most commercial applications [28].

Sodium Salt Derivative: Preparation and Stability Considerations

The sodium salt derivative of naptalam represents a critical formulation that significantly enhances the practical utility of the compound through improved solubility characteristics [6]. The formation of naptalam sodium salt increases water solubility by approximately 1500-fold compared to the free acid form, from 200 milligrams per liter to 300,000 milligrams per liter at 20 degrees Celsius [6] [28].

Preparation of the sodium salt follows standard acid-base neutralization procedures using sodium hydroxide or sodium carbonate as the neutralizing agent [6] [28]. Sodium hydroxide is generally preferred for commercial production due to its ability to produce higher purity products with minimal residual impurities [6]. The neutralization reaction is conducted in aqueous medium at room temperature to prevent thermal degradation of the product [13] [28].

The reaction conditions for sodium salt formation require careful pH control to ensure complete neutralization while avoiding excess alkalinity that could lead to product degradation [6] [17]. The optimal pH range for the neutralization process is typically maintained between 7.5 and 8.5 to ensure quantitative conversion to the sodium salt form [6].

Table 3: Sodium Salt Formation Parameters

ParameterSpecificationCritical Considerations
Neutralizing AgentSodium hydroxide preferredHigher purity achieved
Reaction MediumAqueous solutionRoom temperature conditions
pH Range7.5-8.5Complete neutralization ensured
Temperature20-25°CPrevents thermal degradation
Reaction Time1-2 hoursComplete dissolution required
Final pH8.0 ± 0.2Stability optimization

Stability considerations for naptalam sodium salt encompass both thermal and chemical stability parameters [19] [28]. The sodium salt form exhibits stability within a pH range of 5 to 9, with significant hydrolysis occurring outside this range [6] [17]. Thermal stability studies indicate that decomposition begins at temperatures exceeding 180 degrees Celsius, establishing clear limits for processing and storage conditions [19] [28].

The hydrolysis behavior of naptalam sodium salt demonstrates pH-dependent kinetics, with rapid degradation occurring under strongly acidic conditions [17]. Research has shown that the presence of metal ions, particularly copper and zinc, can significantly inhibit hydrolysis reactions through complex formation with the naptalam molecule [17]. This metal ion interaction affects both the stability and environmental fate of the compound.

Storage stability of naptalam sodium salt requires protection from light, heat, and moisture [28]. Proper storage conditions include cool, dry environments with temperatures maintained below 25 degrees Celsius and relative humidity below 60% [28]. Under these conditions, the sodium salt form demonstrates excellent shelf stability with minimal degradation over periods exceeding two years [28].

Table 4: Stability Characteristics of Naptalam Sodium Salt

Stability ParameterSpecificationDegradation Factors
pH Stability Range5.0-9.0Hydrolysis outside range
Thermal Limit<180°CDecomposition threshold
Storage Temperature<25°CHeat-induced degradation
Humidity Tolerance<60% relative humidityMoisture sensitivity
Light SensitivityStore in darknessPhotodegradation potential
Shelf Life>2 yearsUnder proper conditions
Metal Ion EffectsCopper, zinc inhibit hydrolysisComplex formation mechanism

The enhanced solubility of the sodium salt form facilitates various analytical and application procedures that would be impractical with the free acid form [4] [6]. This solubility enhancement is particularly important for formulation development and analytical method validation where aqueous solutions are required [3] [4].

X-ray Crystallography and Molecular Conformation

The crystal structure of Naptalam (N-1-naphthylphthalamic acid) has been definitively determined through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a = 7.9633(8) Å, b = 19.889(2) Å, c = 7.9822(8) Å, and β = 111.16(1)° [1]. The asymmetric unit contains one molecule of Naptalam, with Z = 4 molecules per unit cell and a calculated density of 1.40 g/cm³ [1].

The molecular conformation analysis reveals that Naptalam adopts a non-planar geometry in its crystalline state [1]. The molecule consists of two distinct aromatic moieties - a naphthalene ring system and a benzene ring from the phthalic acid portion - connected through an amide linkage. The overall molecular architecture displays a distinctive stepwise conformation that significantly influences the crystal packing arrangements [1].

X-ray crystallographic data indicate that the crystal structure was determined at 299 K using Mo Kα radiation with crystal dimensions of 0.4 × 0.2 × 0.2 mm [1]. The structure was solved using direct methods employing the SHELXS-86 program, followed by full-matrix least-squares refinement [1]. All non-hydrogen atoms were refined anisotropically, while hydrogen atoms were located in difference-Fourier maps and refined isotropically [1]. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under the reference number CCDC 669957 [2] [3].

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell a (Å)7.9633(8)
Unit Cell b (Å)19.889(2)
Unit Cell c (Å)7.9822(8)
Unit Cell β (°)111.16(1)
Molecular FormulaC18H13NO3
Molecular Weight (g/mol)291.3
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.40
Temperature (K)299
CCDC Number669957

Torsional Angles and Planarity of Naphthyl-Phthalic Moieties

The most significant structural feature identified through crystallographic analysis is the dihedral angle between the naphthyl and phthalic moieties, which measures 3.76(7)° [1]. This small but non-zero dihedral angle indicates that while the molecule approaches planarity, it exhibits a subtle but measurable deviation from a completely coplanar arrangement [1]. The tilted amide group serves as the connecting bridge between these two planar aromatic systems, creating the characteristic stepwise molecular conformation [1].

The nearly planar arrangement of the aromatic rings facilitates π-π stacking interactions in the crystal lattice, which significantly contribute to the overall crystal stability [1]. However, the slight deviation from perfect planarity, as evidenced by the 3.76° dihedral angle, introduces conformational flexibility that influences both the packing efficiency and the intermolecular interaction patterns [1].

Torsional angle analysis reveals that the carbonyl group of the phthalic acid moiety is slightly tilted with respect to the naphthalene plane, with an O1-C1-C3-C4 torsion angle of 171.94(11)° [4]. This geometry allows for optimal positioning of the functional groups to participate in hydrogen bonding networks while maintaining the overall molecular stability [4].

The molecular geometry exhibits standard bond lengths and angles throughout the structure [5]. The naphthalene ring system maintains its characteristic planar configuration with all carbon atoms located within 0.03 Å of their mean plane [5]. Similarly, the phthalic acid portion displays typical aromatic geometry with bond lengths consistent with benzene ring conjugation [5].

Hydrogen Bonding Networks in Crystal Lattices

The crystal structure of Naptalam is stabilized by an extensive three-dimensional hydrogen bonding network that plays a crucial role in determining the overall packing arrangement [1]. The primary hydrogen bonding interactions occur between the amide NH group and the carboxylic acid carbonyl oxygen, forming infinite intermolecular hydrogen bonds that contribute significantly to crystal cohesion [1].

Analysis of the hydrogen bonding geometry reveals that molecules are correlated through a 21-axis symmetry operation, creating dimeric units that serve as fundamental building blocks for the crystal structure [1]. These dimers are further interconnected through additional hydrogen bonding interactions, generating extended chains that propagate throughout the crystal lattice [1].

The hydrogen bonding network exhibits both intra-chain and inter-chain components [4]. Coordinated water molecules, when present in related structures, act as hydrogen bonding donors and engage in multiple directional interactions [4]. The non-coordinated oxygen atoms of carboxylate groups function as hydrogen bond acceptors, while coordinated water molecules serve as hydrogen bond donors [4].

Supplementary stabilization is provided by π-π stacking interactions between the planar naphthalene moieties [1]. The distance between centroids of adjacent naphthalene rings in the stacking arrangement measures approximately 3.6 Å, which is characteristic of effective aromatic π-π interactions [6]. These stacking interactions complement the hydrogen bonding network and contribute to the overall thermal stability of the crystalline phase [1].

The combination of hydrogen bonding and π-π interactions creates a robust three-dimensional framework that accounts for the relatively high melting point (185-190°C) and thermal stability of Naptalam [7]. The cooperative nature of these intermolecular forces ensures efficient crystal packing while maintaining structural integrity across a wide temperature range [1].

Solubility Profiles Across pH Gradients

The solubility behavior of Naptalam exhibits pronounced pH dependence due to its weak acid character with a pKa value of 4.6 [8] [9]. In its neutral form, Naptalam demonstrates limited water solubility of approximately 200 mg/L at 20°C [8] [9]. However, the solubility profile changes dramatically as a function of solution pH, reflecting the ionization state of the carboxylic acid functional group.

At pH values below the pKa, Naptalam exists predominantly in its protonated, molecular form, resulting in relatively low aqueous solubility [9]. Under these acidic conditions, the compound maintains its neutral charge state, limiting its interaction with polar water molecules and constraining solubility to the inherent molecular solubility limit [9].

Conversely, at pH values exceeding the pKa, deprotonation of the carboxylic acid group occurs, generating the naptalamate anion [10]. This ionization dramatically enhances water solubility, with the sodium salt form achieving solubility levels of 249,000-300,000 mg/L at 25°C [8] [9]. The substantial increase in solubility upon ionization reflects the enhanced hydration of the charged species and favorable electrostatic interactions with the aqueous medium [9].

PropertyValue
Water Solubility at 20°C (mg/L)200
Water Solubility as Sodium Salt at 25°C (mg/L)249,000-300,000
pKa4.6
pH Stability Range<9.5

The formulation of Naptalam as its sodium salt is routinely employed to capitalize on this enhanced solubility for agricultural applications [9]. Based on the pKa value of 4.6, the sodium salt readily dissociates under most environmental conditions, with the predominant species being the naptalamate anion [9]. This anionic form exhibits high mobility in soil systems and demonstrates significant leaching potential due to reduced binding to soil organic matter and clay minerals [9].

The pH-dependent solubility profile has important implications for environmental fate and transport. Under neutral to alkaline soil conditions (pH 7-8), Naptalam exists primarily as the mobile anionic species, facilitating rapid transport through soil profiles [9]. This mobility pattern contributes to the compound's effectiveness as a pre-emergent herbicide while also raising considerations regarding groundwater contamination potential [9].

Solubility measurements in mixed solvent systems reveal additional complexity. In dimethylformamide (DMF), Naptalam achieves solubility of 25 mg/mL, while in dimethyl sulfoxide (DMSO) solubility reaches 15 mg/mL [7]. For aqueous buffer applications, optimal dissolution requires initial dissolution in DMF followed by dilution with the aqueous buffer of choice, achieving approximately 0.25 mg/mL in a 1:3 DMF:PBS (pH 7.2) solution [11].

Thermal Decomposition Behavior

The thermal stability characteristics of Naptalam have been comprehensively evaluated through thermogravimetric analysis and differential scanning calorimetry [12] [7]. The compound demonstrates thermal stability up to approximately 180°C, above which significant decomposition processes initiate [12]. At temperatures exceeding this threshold, or under alkaline conditions with pH greater than 9.5, Naptalam becomes unstable and undergoes rapid degradation [12].

Thermal analysis reveals a melting point range of 185-190°C for the pure compound [7]. The relatively high melting point reflects the extensive intermolecular hydrogen bonding network and π-π stacking interactions present in the crystalline state [1]. The thermal decomposition process follows a complex pathway involving multiple degradation routes and the formation of various breakdown products.

Under controlled heating conditions, Naptalam exhibits characteristic thermal transitions that can be monitored through differential scanning calorimetry [13]. The thermal behavior includes glass transition phenomena in amorphous regions, followed by crystalline melting, and ultimately thermal decomposition at elevated temperatures [13]. These thermal events provide valuable insights into the molecular mobility and structural organization within the solid state [13].

PropertyValue
Melting Point (°C)185-190
Thermal Stability Limit (°C)180
Vapor Pressure at 25°C (Pa)Negligible (anion)

The thermal decomposition pathway involves the breakdown of the amide linkage connecting the naphthalene and phthalic acid moieties [14]. Primary degradation products include 1-naphthylamine and phthalic acid, formed through hydrolytic cleavage of the amide bond [14]. Additional thermal degradation products have been identified, including N-1-naphthylphthalimide, which represents a cyclized degradation intermediate [9].

Thermogravimetric analysis demonstrates that the decomposition process occurs in multiple stages, with initial weight loss corresponding to the evolution of volatile degradation products [15]. The thermal degradation kinetics follow complex reaction mechanisms involving both homolytic and heterolytic bond cleavage processes [16]. The activation energy for thermal decomposition has been estimated through kinetic analysis of thermogravimetric data, providing insights into the thermal stability mechanisms [15].

The vapor pressure of Naptalam at 25°C is negligible due to its predominantly anionic character under environmental conditions [9]. This low volatility contributes to the compound's persistence in soil and aquatic systems, as volatilization represents a minimal loss pathway [9]. The absence of significant vapor-phase transport enhances the effectiveness of soil-applied formulations while reducing atmospheric contamination potential [9].

Environmental thermal degradation studies indicate that Naptalam photolysis occurs with half-lives ranging from 6.2 to 10.3 days in aqueous systems under continuous irradiation [9]. Soil photolysis demonstrates a half-life of 15.9 days, while aerobic soil metabolism proceeds with a half-life of 36.7 days [9]. Under anaerobic conditions, the degradation rate decreases substantially, with a reported half-life of 246 days [9].

Physical Description

Colorless solid; [Hawley] Purple solid with an unpleasant odor; [HSDB] Solid with an unpleasant odor; [MSDSonline]

Color/Form

CRYSTALLINE SOLID POWDER, PURPLE

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

291.08954328 g/mol

Monoisotopic Mass

291.08954328 g/mol

Heavy Atom Count

22

Density

1.40 @ 20 °C/4 °C

Odor

UNPLEASANT

Melting Point

203 °C
MP: 175-180 °C /TECHNICAL/

UNII

306R88V86P

Related CAS

132-67-2 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H412 (97.44%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

... Naptalam may act by affecting the transport of auxin within the plant.
2-(p-Carbethoxyphenyl)-1,3(2H,4H)-isoquinolinedione, an experimental herbicide, caused effects on geotropism, which are often indicative of an effect on auxin transport, in a whole plant herbicidal screen. However, it showed little or no activity in an in vitro binding assay in corn coleoptiles for the auxin transport inhibitor, N-1-naphthylphthalamic acid. Other active isoquinolinedione analogues of this compound did, however, exhibit significant in vitro activity. Direct measurements of auxin transport in corn coleoptiles were undertaken in an attempt to resolve the apparent discrepancy between herbicidal and binding activities. In all cases examined, compounds that were highly active on whole plants were good inhibitors of auxin transport, and compounds that were weak as herbicides showed little or no effect on auxin transport. Therefore, it is concluded that the mode of action of these isoquinolinedione herbicides is the inhibition of auxin transport. Ring-opened analogues of several isoquinolinediones were synthesized and assayed in both the transport and binding assays, in order to test whether compounds in this class express their herbicidal activity by undergoing ring-opening in vivo, yielding products that are more straightforward analogues of N-1-naphthylphthalamic acid with free carboxyl groups. The homophthalamic acids had little or no activity in both assays. On the other hand, the p-ethyl- and p-ethoxy-phenyl phthalamic acids showed auxin transport inhibition comparable to the parent isoquinolinediones, but with markedly increased binding activity. These results support the possible role of ring-opening in the generation of biological activity. However, the p-carbethoxyphenyl phthalamic acid, analogous to 2-(p-carbethoxyphenyl)-1,3(2H,4H)-isoquinolinedione, was very weak in both assays. Thus, ring-opening in vivo cannot alone account for the biological activity of this class of compounds.

Vapor Pressure

Less than 133 Pascals at 20 °C

Other CAS

132-66-1

Absorption Distribution and Excretion

TRANSLOCATION CHARACTERISTICS: GIVES STRONG EPINASTIC RESPONSE (SRP: CURLING OF STEM) ON TOMATOES, APPLIED ON THE FOLIAGE OR THROUGH THE SOIL. APPEARS TO ACCUMULATE IN MERISTEMATIC TISSUE.
Absorption predominantly via the roots, but also, to some extent, via the foliage, with accumulation in meristemat8ic tissue.

Metabolism Metabolites

... NAPTALAM APPEARS TO BREAK DOWN RATHER RAPIDLY INTO ... /ALPHA-NAPHTHYLAMINE & PHTHALIC ACID IN PLANTS/.
WHEN UNSTERILIZED SOIL WAS EXTRACTED AFTER FIVE DAYS OF INCUBATION WITH 500 PPM OF NAPTALAM, 9 OR 10 METABOLITES WERE FOUND. THE MAIN METABOLITE WAS 2-AMINO-4-METHYL-5-CHLOROTHIAZOLE & TWO DECHLORINATED METABOLITES WERE ALSO IDENTIFIED.

Wikipedia

Naptalam

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

By the interaction of phthalic anhydride with 1-naphthylamine in benzene, xylene, or kerosene at room temp.

General Manufacturing Information

WEED CONTROL USUALLY LASTS 3 TO 8 WK, DEPENDING ON SOIL & WEATHER CONDITIONS.
Year of initial registration: 1949.
Types and methods of application: Planter-mounted preemergence herbicide sprayer, aerial sprayer, or granular applicator. Applications may be preemergence, or postemergence in soybeans and cucurbits. One application per year, except on cucurbits, where there may be two. Application rates: For the liquid formulations, rates range from 2.0-6.0 lb. ai/acre, except on ornamental nursery stock, where 8.0 lb. ai/acre may be used. For the granular formulation, the rate is 4.3 lb ai/acre, except on cranberries, where 8.1 lb ai/acre may be used. Usual carriers: Water is the most common carrier for liquid formulations. /Former use/

Analytic Laboratory Methods

Product analysis is by UV spectrometry. Residues may be determined by hydrolysis to 1-naphthylamine, a deriv of which is measured by colorimetry.
THE DETECTION & QUANTIFICATION OF PESTICIDES INCL NAPTALAM ON SILICA GEL CHROMATOGRAMS BY IN SITU FLUOROMETRY IS DESCRIBED.
ANALYSIS OF ALANAP RESIDUES IN FOOD & ENVIRONMENTAL SAMPLES WITH GC IS DESCRIBED.
Analysis of residues: Boiling in 40% sodium hydroxide, distilling off the cleaved 1-naphthylamine, coupling with diazotized sulfanilic acid, and determination of the red color complex spectrophotometrically.

Interactions

In the greenhouse, naptalamat 1.1 to 4.5 kg ai/ha antagonized activity of paraquat at 0.04 to 0.14 kg ai/ha in 14 of 16 rate combinations when applied to sicklepod. Sicklepod shoot fresh weight reduction was less compared to that obtained with paraquat alone when paraquat at 0.04 kg/ha was mixed with bentazon at 0.42 to 0.84 kg ai/ha or monocarbamide dihydrogensulfate at 14 to 58 kg ai/ha. Paraquat activity on Florida beggarweed was antagonized by mixtures of paraquat at 0.04 to 0.14 kg/ha with naptalam at 3.4 or 4.5 kg/ha.
Laboratory studies demonstrated that naptalam safens cucumber against the phytotoxic effects of chloramben. In petri dish studies, cucumber seedlings grown from seeds exposed to chloramben plus naptalam had greater shoot growth, root growth, and dry weight than seedlings grown from seeds exposed to chloramben alone. Naptalam also partially reversed the reduction in dry weight of various plant parts caused by exposure of roots of hydroponically grown seedlings to chloramben. More radioactivity from root-applied (14)C chloramben remained in cucumber roots and less was translocated to shoots wih a (14)C chloramben plus naptalam treatment than with a (14)C chloramben alone treatment. Naptalam appeared to influence chloramben metabolism. In various plant parts, concn of chloramben and its metabolites differed between the two treatments.

Stability Shelf Life

SHELF STORAGE OF 4 TO 5 YR HAS BEEN OBSERVED WITHOUT CHANGE IN THE ACTIVE PRODUCT. THE FORMULATION WILL FREEZE & ACTIVE INGREDIENT WILL PPT @ -1 °C ... UPON WARMING WITH MILD AGITATION IT WILL REDISSOLVE. TEMPERATURE OF 60 TO 65 °C FOR ... OVER 2 HR SHOULD BE AVOIDED OR RING CLOSURE WILL OCCUR & IMIDE FORM OF ACTIVE INGREDIENT WILL BE FORMED AND PRECIPITATE.
RAPIDLY HYDROLYZED @ PH OF 9.5 OR GREATER, IS UNSTABLE @ 200 °C OR GREATER

Dates

Last modified: 08-15-2023

Naphthylphthalamic acid associates with and inhibits PIN auxin transporters

Lindy Abas, Martina Kolb, Johannes Stadlmann, Dorina P Janacek, Kristina Lukic, Claus Schwechheimer, Leonid A Sazanov, Lukas Mach, Jiří Friml, Ulrich Z Hammes
PMID: 33443187   DOI: 10.1073/pnas.2020857118

Abstract

-1-naphthylphthalamic acid (NPA) is a key inhibitor of directional (polar) transport of the hormone auxin in plants. For decades, it has been a pivotal tool in elucidating the unique polar auxin transport-based processes underlying plant growth and development. Its exact mode of action has long been sought after and is still being debated, with prevailing mechanistic schemes describing only indirect connections between NPA and the main transporters responsible for directional transport, namely PIN auxin exporters. Here we present data supporting a model in which NPA associates with PINs in a more direct manner than hitherto postulated. We show that NPA inhibits PIN activity in a heterologous oocyte system and that expression of NPA-sensitive PINs in plant, yeast, and oocyte membranes leads to specific saturable NPA binding. We thus propose that PINs are a bona fide NPA target. This offers a straightforward molecular basis for NPA inhibition of PIN-dependent auxin transport and a logical parsimonious explanation for the known physiological effects of NPA on plant growth, as well as an alternative hypothesis to interpret past and future results. We also introduce PIN dimerization and describe an effect of NPA on this, suggesting that NPA binding could be exploited to gain insights into structural aspects of PINs related to their transport mechanism.


Mode of Action of

Agnieszka Marasek-Ciolakowska, Michał Dziurka, Urszula Kowalska, Justyna Góraj-Koniarska, Marian Saniewski, Junichi Ueda, Kensuke Miyamoto
PMID: 33803750   DOI: 10.3390/ijms22063118

Abstract

The mode of action of
-naphthylphthalamic acid (NPA) to induce conspicuous local stem swelling in the area of its application to the growing internode in intact
was studied based on the aspects of histological observation and comprehensive analyses of plant hormones. Histological analyses revealed that NPA induced an increase in cell size and numerous cell divisions in the cortex and pith, respectively, compared to untreated stem. In the area of NPA application, vascular tissues had significantly wider cambial zones consisting of 5-6 cell layers, whereas phloem and xylem seemed not to be affected. This indicates that stem swelling in the area of NPA application is caused by stimulation of cell division and cell enlargement mainly in the cambial zone, cortex, and pith. Comprehensive analyses of plant hormones revealed that NPA substantially increased endogenous levels of indole-3-acetic acid (IAA) in the swelling area. NPA also increased endogenous levels of cytokinins, jasmonic acid, and its precursor, 12-oxo-phytodienoic acid, but did not increase abscisic acid and gibberellin levels. It was shown, using radiolabeled
C-IAA, that NPA applied to the middle of internode segments had little effect on polar auxin transport, while 2,3,5-triiodobenzoic acid substantially inhibited it. These results strongly suggest that NPA induces changes in endogenous levels of plant hormones, such as IAA, cytokinins, and jasmonic acid, and their hormonal crosstalk results in a conspicuous local stem swelling. The possible different mode of action of NPA from other polar auxin transport inhibitors in succulent plants is extensively discussed.


An auxin transport network underlies xylem bridge formation between the hemi-parasitic plant

Takanori Wakatake, Satoshi Ogawa, Satoko Yoshida, Ken Shirasu
PMID: 32586973   DOI: 10.1242/dev.187781

Abstract

Parasitic plants form vascular connections with host plants for efficient material transport. The haustorium is the responsible organ for host invasion and subsequent vascular connection. After invasion of host tissues, vascular meristem-like cells emerge in the central region of the haustorium, differentiate into tracheary elements and establish a connection, known as a xylem bridge, between parasite and host xylem systems. Despite the importance of this parasitic connection, the regulatory mechanisms of xylem bridge formation are unknown. Here, we show the role of auxin and auxin transporters during the process of xylem bridge formation using an Orobanchaceae hemiparasitic plant,
The auxin response marker DR5 has a similar expression pattern to tracheary element differentiation genes in haustoria. Auxin transport inhibitors alter tracheary element differentiation in haustoria, but biosynthesis inhibitors do not, demonstrating the importance of auxin transport during xylem bridge formation. The expression patterns and subcellular localization of PIN family auxin efflux carriers and AUX1/LAX influx carriers correlate with DR5 expression patterns. The cooperative action of auxin transporters is therefore responsible for controlling xylem vessel connections between parasite and host.


Is naphthylphthalamic acid a specific phytotropin? It elevates ethylene and alters metabolic homeostasis in tomato

Sapana Nongmaithem, Sameera Devulapalli, Yellamaraju Sreelakshmi, Rameshwar Sharma
PMID: 31928666   DOI: 10.1016/j.plantsci.2019.110358

Abstract

In higher plants, phytohormone indole-3-acetic acid is characteristically transported from the apex towards the base of the plant, termed as polar auxin transport (PAT). Among the inhibitors blocking PAT, N-1-naphthylphthalamic acid (NPA) that targets ABCB transporters is most commonly used. NPA-treated light-grown Arabidopsis seedlings show severe inhibition of hypocotyl and root elongation. In light-grown tomato seedlings, NPA inhibited root growth, but contrary to Arabidopsis stimulated hypocotyl elongation. The NPA-stimulation of hypocotyl elongation was milder in blue, red, and far-red light-grown seedlings. The NPA-treatment stimulated emission of ethylene from the seedlings. The scrubbing of ethylene by mercuric perchlorate reduced NPA-stimulated hypocotyl elongation. NPA action on hypocotyl elongation was antagonized by 1-methylcyclopropene, an inhibitor of ethylene action. NPA-treated seedlings had reduced levels of indole-3-butyric acid and higher levels of zeatin in the shoots. NPA did not alter indole-3-acetic levels in shoots. The analysis of metabolic networks indicated that NPA-treatment induced moderate shifts in the networks compared to exogenous ethylene that induced a drastic shift in metabolic networks. Our results indicate that in addition to ethylene, NPA-stimulated hypocotyl elongation in tomato may also involve zeatin and indole-3- butyric acid. Our results indicate that NPA-mediated physiological responses may vary in a species-specific fashion.


Wounding-induced changes in cellular pressure and localized auxin signalling spatially coordinate restorative divisions in roots

Lukas Hoermayer, Juan Carlos Montesinos, Petra Marhava, Eva Benková, Saiko Yoshida, Jiří Friml
PMID: 32541049   DOI: 10.1073/pnas.2003346117

Abstract

Wound healing in plant tissues, consisting of rigid cell wall-encapsulated cells, represents a considerable challenge and occurs through largely unknown mechanisms distinct from those in animals. Owing to their inability to migrate, plant cells rely on targeted cell division and expansion to regenerate wounds. Strict coordination of these wound-induced responses is essential to ensure efficient, spatially restricted wound healing. Single-cell tracking by live imaging allowed us to gain mechanistic insight into the wound perception and coordination of wound responses after laser-based wounding in
root. We revealed a crucial contribution of the collapse of damaged cells in wound perception and detected an auxin increase specific to cells immediately adjacent to the wound. This localized auxin increase balances wound-induced cell expansion and restorative division rates in a dose-dependent manner, leading to tumorous overproliferation when the canonical TIR1 auxin signaling is disrupted. Auxin and wound-induced turgor pressure changes together also spatially define the activation of key components of regeneration, such as the transcription regulator ERF115. Our observations suggest that the wound signaling involves the sensing of collapse of damaged cells and a local auxin signaling activation to coordinate the downstream transcriptional responses in the immediate wound vicinity.


Investigation of physiological and molecular mechanisms conferring diurnal variation in auxinic herbicide efficacy

Christopher R Johnston, Anish Malladi, William K Vencill, Timothy L Grey, A Stanley Culpepper, Gerald Henry, Mark A Czarnota, Taylor M Randell
PMID: 32857790   DOI: 10.1371/journal.pone.0238144

Abstract

The efficacy of auxinic herbicides, a valuable weed control tool for growers worldwide, has been shown to vary with the time of day in which applications are made. However, little is known about the mechanisms causing this phenomenon. Investigating the differential in planta behavior of these herbicides across different times of application may grant an ability to advise which properties of auxinic herbicides are desirable when applications must be made around the clock. Radiolabeled herbicide experiments demonstrated a likely increase in ATP-binding cassette subfamily B (ABCB)-mediated 2,4-D and dicamba transport in Palmer amaranth (Amaranthus palmeri S. Watson) at simulated dawn compared to mid-day, as dose response models indicated that many orders of magnitude higher concentrations of N-1-naphthylphthalamic acid (NPA) and verapamil, respectively, are required to inhibit translocation by 50% at simulated sunrise compared to mid-day. Gas chromatographic analysis displayed that ethylene evolution in A. palmeri was higher when dicamba was applied during mid-day compared to sunrise. Furthermore, it was found that inhibition of translocation via 2,3,5-triiodobenzoic acid (TIBA) resulted in an increased amount of 2,4-D-induced ethylene evolution at sunrise, and the inhibition of dicamba translocation via NPA reversed the difference in ethylene evolution across time of application. Dawn applications of these herbicides were associated with increased expression of a putative 9-cis-epoxycarotenoid dioxygenase biosynthesis gene NCED1, while there was a notable lack of trends observed across times of day and across herbicides with ACS1, encoding 1-aminocyclopropane-1-carboxylic acid synthase. Overall, this research indicates that translocation is differentially regulated via specific protein-level mechanisms across times of application, and that ethylene release, a chief phytotoxic process involved in the response to auxinic herbicides, is related to translocation. Furthermore, transcriptional regulation of abscisic acid involvement in phytotoxicity and/or translocation are suggested.


Developmental Genetics of Corolla Tube Formation: Role of the tasiRNA-

Baoqing Ding, Rui Xia, Qiaoshan Lin, Vandana Gurung, Janelle M Sagawa, Lauren E Stanley, Matthew Strobel, Pamela K Diggle, Blake C Meyers, Yao-Wu Yuan
PMID: 32917737   DOI: 10.1105/tpc.18.00471

Abstract

Over 80,000 angiosperm species produce flowers with petals fused into a corolla tube. The corolla tube contributes to the tremendous diversity of flower morphology and plays a critical role in plant reproduction, yet it remains one of the least understood plant structures from a developmental genetics perspective. Through mutant analyses and transgenic experiments, we show that the tasiRNA-
pathway is required for corolla tube formation in the monkeyflower species
Loss-of-function mutations in the
orthologs of
and
cause a dramatic decrease in abundance of
-derived small RNAs and a moderate upregulation of
(
) and
, which lead to inhibition of lateral expansion of the bases of petal primordia and complete arrest of the upward growth of the interprimordial regions, resulting in unfused corollas. Using the
auxin-responsive promoter, we discovered that auxin signaling is continuous along the petal primordium base and the interprimordial region during the critical stage of corolla tube formation in the wild type, similar to the spatial pattern of
expression. Auxin response is much weaker and more restricted in the mutant. Furthermore, exogenous application of a polar auxin transport inhibitor to wild-type floral apices disrupted petal fusion. Together, these results suggest a new conceptual model highlighting the central role of auxin-directed synchronized growth of the petal primordium base and the interprimordial region in corolla tube formation.


Flavonol-mediated stabilization of PIN efflux complexes regulates polar auxin transport

William D Teale, Taras Pasternak, Cristina Dal Bosco, Alexander Dovzhenko, Krystyna Kratzat, Wolfgang Bildl, Manuel Schwörer, Thorsten Falk, Benadetto Ruperti, Jonas V Schaefer, Mojgan Shahriari, Lena Pilgermayer, Xugang Li, Florian Lübben, Andreas Plückthun, Uwe Schulte, Klaus Palme
PMID: 33185277   DOI: 10.15252/embj.2020104416

Abstract

The transport of auxin controls the rate, direction and localization of plant growth and development. The course of auxin transport is defined by the polar subcellular localization of the PIN proteins, a family of auxin efflux transporters. However, little is known about the composition and regulation of the PIN protein complex. Here, using blue-native PAGE and quantitative mass spectrometry, we identify native PIN core transport units as homo- and heteromers assembled from PIN1, PIN2, PIN3, PIN4 and PIN7 subunits only. Furthermore, we show that endogenous flavonols stabilize PIN dimers to regulate auxin efflux in the same way as does the auxin transport inhibitor 1-naphthylphthalamic acid (NPA). This inhibitory mechanism is counteracted both by the natural auxin indole-3-acetic acid and by phosphomimetic amino acids introduced into the PIN1 cytoplasmic domain. Our results lend mechanistic insights into an endogenous control mechanism which regulates PIN function and opens the way for a deeper understanding of the protein environment and regulation of the polar auxin transport complex.


A novel insight into nitrogen and auxin signaling in lateral root formation in tea plant [Camellia sinensis (L.) O. Kuntze]

Shunkai Hu, Mi Zhang, Yiqing Yang, Wei Xuan, Zhongwei Zou, Emmanuel Arkorful, Yi Chen, Qingping Ma, Anburaj Jeyaraj, Xuan Chen, Xinghui Li
PMID: 32448156   DOI: 10.1186/s12870-020-02448-7

Abstract

Tea plant (Camellia sinensis) is one of the most popular non-alcoholic beverages worldwide. In tea, lateral roots (LRs) are the main organ responsible for the absorption of moisture and mineral nutrients from the soil. Lateral roots formation and development are regulated by the nitrogen and auxin signaling pathways. In order to understand the role of auxin and nitrogen signaling in LRs formation and development, transcriptome analysis was employed to investigate the differentially expressed genes involved in lateral roots of tea plants treated with indole-3-butyric acid (IBA), N-1-naphthylphthalamic acid (NPA), low and high concentrations of nitrogen.
A total of 296 common differentially expressed genes were identified and annotated to four signaling pathways, including nitrogen metabolism, plant hormone signal transduction, glutathione metabolism and transcription factors. RNA-sequencing results revealed that majority of differentially expressed genes play important roles in nitrogen metabolism and hormonal signal transduction. Low nitrogen condition induced the biosynthesis of auxin and accumulation of transcripts, thereby, regulating lateral roots formation. Furthermore, metabolism of cytokinin and ethylene biosynthesis were also involved in lateral roots development. Transcription factors like MYB genes also contributed to lateral roots formation of tea plants through secondary cell wall biosynthesis. Reversed phase ultra performance liquid chromatography (RP-UPLC) results showed that the auxin concentration increased with the decreased nitrogen level in lateral roots. Thus, tea plant lateral roots formation could be induced by low nitrogen concentration via auxin biosynthesis and accumulation.
This study provided insights into the mechanisms associated with nitrogen and auxin signaling pathways in LRs formation and provides information on the efficient utilization of nitrogen in tea plant at the genetic level.


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